![molecular formula C16H15ClO2 B7959706 Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate](/img/structure/B7959706.png)
Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is an organic compound belonging to the class of aromatic esters. It features a complex molecular structure with a phenyl ring substituted with a chloro and a methyl group, and an acetate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 3-chloro-4-methylphenyl with a halogenated phenyl acetate under palladium catalysis. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or water.
Friedel-Crafts Acylation: This involves the acylation of 3-chloro-4-methylbenzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then esterified with methanol to produce the target compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated systems are used to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromyl chloride, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring can be further substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Lewis acids like aluminum chloride, halogenating agents like bromine.
Major Products Formed:
Oxidation: 3-Chloro-4-methylbenzoic acid, 3-chloro-4-methylacetophenone.
Reduction: 3-Chloro-4-methylphenylmethanol.
Substitution: 3,5-Dichloro-4-methylphenyl acetate.
科学研究应用
Chemistry: Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It serves as a precursor in the synthesis of various drug candidates, particularly in the development of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may donate electrons to neutralize free radicals.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with microbial cell membranes, leading to cell lysis.
Antioxidant Activity: Scavenging of free radicals, preventing oxidative stress.
相似化合物的比较
Methyl 2-[3-(4-methylphenyl)phenyl]acetate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Methyl 2-[3-(3-chlorophenyl)phenyl]acetate: Different position of the chloro group on the phenyl ring, affecting its chemical properties.
Methyl 2-[3-(3,4-dichlorophenyl)phenyl]acetate: Additional chloro substituent, leading to increased reactivity and potential toxicity.
Uniqueness: Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is unique due to its specific substitution pattern, which influences its chemical behavior and applications. The presence of both chloro and methyl groups on the phenyl ring provides a balance of reactivity and stability, making it suitable for various scientific and industrial uses.
属性
IUPAC Name |
methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11-6-7-14(10-15(11)17)13-5-3-4-12(8-13)9-16(18)19-2/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKVGGRDVKDZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7959633.png)
![Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959648.png)
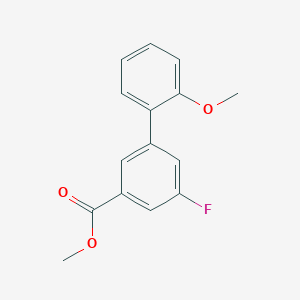
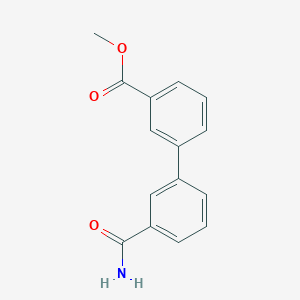
![Methyl 4-[4-(benzyloxy)phenyl]-2-methoxybenzoate](/img/structure/B7959660.png)

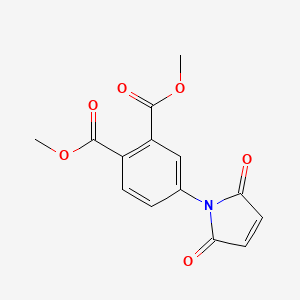
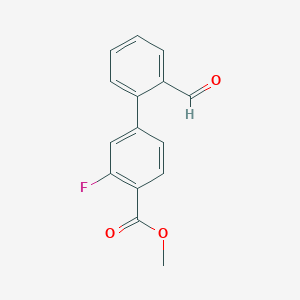
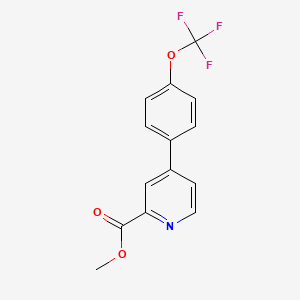

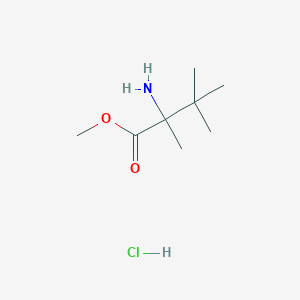
![Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate](/img/structure/B7959698.png)
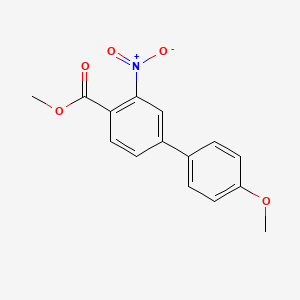
![Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate](/img/structure/B7959712.png)
